3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide 3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide SKF-75670 hydrobromide is a atypical D1DR (dopamine receptor) agonist. It displays antagonist activity in vitro and agonist activity in vivo.
Brand Name: Vulcanchem
CAS No.: 62717-63-9
VCID: VC0543308
InChI: InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H
SMILES: CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br
Molecular Formula: C17H20BrNO2
Molecular Weight: 350.2 g/mol

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

CAS No.: 62717-63-9

Cat. No.: VC0543308

Molecular Formula: C17H20BrNO2

Molecular Weight: 350.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide - 62717-63-9

Specification

CAS No. 62717-63-9
Molecular Formula C17H20BrNO2
Molecular Weight 350.2 g/mol
IUPAC Name 3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Standard InChI InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H
Standard InChI Key KWTPHNVUAVFKGB-UHFFFAOYSA-N
SMILES CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br
Canonical SMILES CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide, reflects its benzazepine backbone with a methyl group at position 3, a phenyl group at position 5, and hydroxyl groups at positions 7 and 8. Its molecular formula is C17H20BrNO2\text{C}_{17}\text{H}_{20}\text{BrNO}_2, with a molecular weight of 350.25 g/mol for the free base and 426.3 g/mol for the hydrobromide salt .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number62717-63-9
Molecular FormulaC17H20BrNO2\text{C}_{17}\text{H}_{20}\text{BrNO}_2
Molecular Weight350.25 (base), 426.3 (salt)
Solubility40 mg/mL in DMSO
Storage Conditions-20°C under nitrogen

Structural and Stereochemical Considerations

The benzazepine core consists of a seven-membered azepine ring fused to a benzene ring. The hydrobromide salt enhances stability and aqueous solubility compared to the free base . Stereochemistry plays a critical role in its pharmacological activity, as evidenced by the presence of enantiomers in related compounds . The 3-methyl and 5-phenyl substituents likely influence receptor binding affinity, while the 7,8-diol groups contribute to hydrogen-bonding interactions .

Synthesis and Analytical Characterization

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is typically synthesized through multi-step organic reactions involving:

  • Ring formation: Cyclization of appropriately substituted precursors to construct the benzazepine core.

  • Functionalization: Introduction of methyl, phenyl, and hydroxyl groups via alkylation, Friedel-Crafts acylation, or hydroxylation.

  • Salt formation: Treatment with hydrobromic acid to yield the hydrobromide salt .

Analytical Data

  • Spectroscopy: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure. The InChI key ACVFFLLCEGYOOX-UHFFFAOYSA-N provides a standardized identifier for database searches .

  • Chromatography: High-performance liquid chromatography (HPLC) ensures purity, with commercial suppliers offering ≥95% purity grades .

Pharmacological Profile

Dopamine Receptor Interactions

As a partial agonist at dopamine D1 receptors, the compound exhibits submaximal efficacy compared to full agonists like SKF-81297. This partial activity suggests potential utility in modulating dopamine signaling without inducing overstimulation .

Table 2: Pharmacodynamic Properties

ParameterValue/DescriptionSource
TargetDopamine D1 receptor
ActivityPartial agonist
Secondary EffectCocaine antagonist
Therapeutic PotentialNeuropharmacology, addiction

Preclinical Studies

In rodent models, the compound attenuates cocaine-induced locomotor activity, supporting its role as a cocaine antagonist . Its ability to cross the blood-brain barrier is inferred from central nervous system (CNS) activity, though pharmacokinetic data (e.g., half-life, bioavailability) remain unpublished.

Applications and Research Use

Neuropharmacological Research

The compound’s dual action as a D1 partial agonist and cocaine antagonist positions it as a tool for studying:

  • Dopamine signaling pathways in reward and addiction.

  • Allosteric modulation of G protein-coupled receptors (GPCRs).

  • Structure-activity relationships (SAR) in benzazepine derivatives .

SupplierCatalog NumberPurityPrice (€)Quantity
CymitQuimicaTR-S550073≥95%3,864100 mg
GlpBioGC75067≥98%522–2,3752–10 mg

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